Umespirone
Overview
Description
Umespirone is a compound belonging to the azapirone class, known for its anxiolytic and antipsychotic properties . It acts as a partial agonist at the 5-HT1A receptor, a partial agonist at the D2 receptor, and an antagonist at the α1-adrenoceptor . Unlike many other anxiolytics and antipsychotics, this compound produces minimal sedation, cognitive/memory impairment, catalepsy, and extrapyramidal symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of umespirone involves several steps:
Condensation Reaction: Ethyl cyanoacetate reacts with acetone to form ethylisopropylidenecyanoacetate.
Reaction with N-butylcyanoacetamide: This intermediate is then reacted with N-butylcyanoacetamide in a sodium methoxide solution to yield N-butyl-2,4-dicyano-3,3-dimethylglutarimide.
Final Reaction: The final step involves the reaction between 1-(o-anisyl)piperazine and 1,4-dibromobutane in the presence of potassium carbonate to afford this compound.
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Substitution reactions are common, especially at the aromatic ring and the piperazine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve halogenating agents and nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Umespirone has several scientific research applications:
Chemistry: Used as a reference compound in studies involving azapirones and their derivatives.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Industry: Utilized in the development of new anxiolytic and antipsychotic drugs.
Mechanism of Action
Umespirone exerts its effects primarily through its interaction with neurotransmitter receptors:
5-HT1A Receptor: Acts as a partial agonist, modulating serotonin levels and contributing to its anxiolytic effects.
D2 Receptor: Partial agonist activity at this receptor helps in managing psychotic symptoms.
α1-Adrenoceptor: Antagonist activity at this receptor contributes to its overall pharmacological profile.
Comparison with Similar Compounds
Buspirone: Another azapirone with anxiolytic properties but differs in its receptor affinity and side effect profile.
Gepirone: Similar to umespirone but with different pharmacokinetic properties.
Tandospirone: Shares anxiolytic properties but has a different receptor binding profile.
Uniqueness of this compound: this compound is unique in its combination of receptor activities, providing anxiolytic and antipsychotic effects with minimal sedation and cognitive impairment . Its long-lasting effects and minimal side effects make it a valuable compound in psychiatric research and treatment .
Properties
CAS No. |
107736-98-1 |
---|---|
Molecular Formula |
C28H40N4O5 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(1R,5S)-3-butyl-7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone |
InChI |
InChI=1S/C28H40N4O5/c1-5-6-14-31-24(33)22-26(35)32(27(36)23(25(31)34)28(22,2)3)15-10-9-13-29-16-18-30(19-17-29)20-11-7-8-12-21(20)37-4/h7-8,11-12,22-23H,5-6,9-10,13-19H2,1-4H3/t22-,23+ |
InChI Key |
BXNRTMZZILHVNJ-ZRZAMGCNSA-N |
SMILES |
CCCCN1C(=O)C2C(=O)N(C(=O)C(C1=O)C2(C)C)CCCCN3CCN(CC3)C4=CC=CC=C4OC |
Isomeric SMILES |
CCCCN1C(=O)[C@@H]2C(=O)N(C(=O)[C@H](C1=O)C2(C)C)CCCCN3CCN(CC3)C4=CC=CC=C4OC |
Canonical SMILES |
CCCCN1C(=O)C2C(=O)N(C(=O)C(C1=O)C2(C)C)CCCCN3CCN(CC3)C4=CC=CC=C4OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Umespirone; Umespirona; Umespironum; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.